molecular formula C17H28N2O4S B5580509 (4aR*,8aR*)-2-(methylsulfonyl)-7-[(5-propyl-2-furyl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol

(4aR*,8aR*)-2-(methylsulfonyl)-7-[(5-propyl-2-furyl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol

Cat. No.: B5580509
M. Wt: 356.5 g/mol
InChI Key: DBWZRFUCYNSWDW-RHSMWYFYSA-N
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Description

(4aR*,8aR*)-2-(methylsulfonyl)-7-[(5-propyl-2-furyl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol is a useful research compound. Its molecular formula is C17H28N2O4S and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.17697855 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities of Related Compounds

1,8‐Naphthyridine Derivatives

This class of compounds, including those related to the specified chemical structure, demonstrates a variety of biological activities. They have been found to possess antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, they show potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. The diverse biological properties make 1,8‐naphthyridine derivatives potent scaffolds in therapeutic and medicinal research (Madaan et al., 2015).

Drug Metabolism and Transformation

Biotransformation and Rearrangement

Studies on compounds like laromustine, which shares functional similarities with the queried compound, highlight complex biotransformation and rearrangement processes, involving cytochrome P450 enzymes. These studies provide insights into the metabolism and potential rearrangement mechanisms of sulfonyl-containing compounds, which are crucial for understanding their pharmacokinetics and toxicity profiles (Nassar et al., 2016).

Environmental and Toxicological Studies

Perfluoroalkyl Acids (PFAAs) Toxicology

Related research on PFAAs, which include perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), provides insights into the environmental and toxicological impacts of sulfonate and sulfonyl-containing compounds. Understanding the developmental toxicity and potential health risks associated with exposure to these compounds is essential for assessing the safety of related chemicals (Lau et al., 2004).

Chemical Synthesis and Applications

Trifluoromethanesulfonic Acid in Organic Synthesis

Research on the use of trifluoromethanesulfonic acid (TfOH) in organic synthesis, including the formation of carbon-heteroatom bonds, highlights the importance of sulfonic acid functionalities in facilitating various chemical transformations. This has implications for synthesizing new organic compounds, including potentially bioactive molecules (Kazakova & Vasilyev, 2017).

Properties

IUPAC Name

(4aR,8aR)-2-methylsulfonyl-7-[(5-propylfuran-2-yl)methyl]-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-4a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4S/c1-3-4-15-5-6-16(23-15)13-18-9-7-17(20)8-10-19(24(2,21)22)12-14(17)11-18/h5-6,14,20H,3-4,7-13H2,1-2H3/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWZRFUCYNSWDW-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(O1)CN2CCC3(CCN(CC3C2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(O1)CN2CC[C@]3(CCN(C[C@H]3C2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.